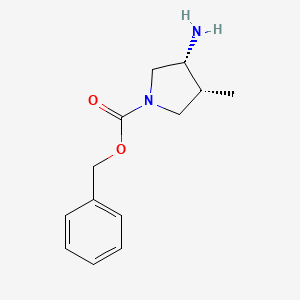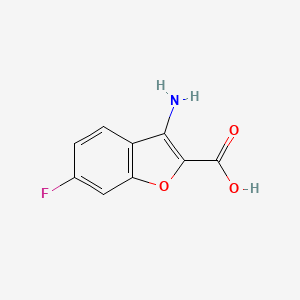![molecular formula C12H11ClN6O2S B15054741 4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride is a complex organic compound featuring a pyrazolo-triazine scaffold. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of 3(5)-aminopyrazoles to form the pyrazolo-triazine core . The reaction conditions often require controlled temperatures and the use of solvents like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC and NMR, are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles like amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents like dioxane are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Major Products Formed
Substitution: Products include sulfonamides and sulfonate esters.
Oxidation: Major products are sulfonic acids.
Applications De Recherche Scientifique
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of CDKs. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar pyrazolo scaffold.
1,2,4-Triazine Derivatives: Compounds with similar triazine cores used in various applications.
Uniqueness
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride is unique due to its dual functional groups (pyrazolo-triazine and sulfonyl chloride), which provide versatility in chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C12H11ClN6O2S |
|---|---|
Poids moléculaire |
338.77 g/mol |
Nom IUPAC |
4-[(1,3-dimethylpyrazolo[4,3-e][1,2,4]triazin-5-yl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H11ClN6O2S/c1-7-10-11(19(2)18-7)16-17-12(15-10)14-8-3-5-9(6-4-8)22(13,20)21/h3-6H,1-2H3,(H,14,15,17) |
Clé InChI |
VTCVNCNIRKZENW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1N=C(N=N2)NC3=CC=C(C=C3)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


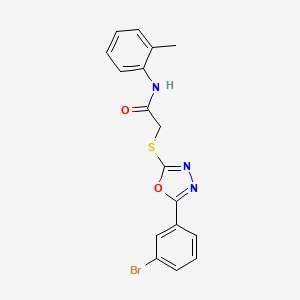
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
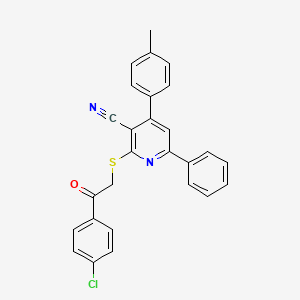
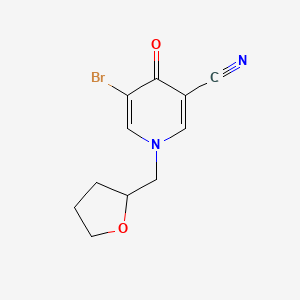
![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
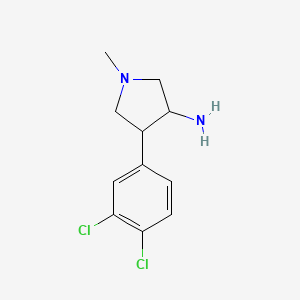
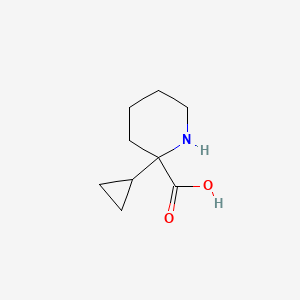
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
